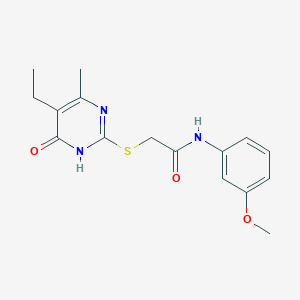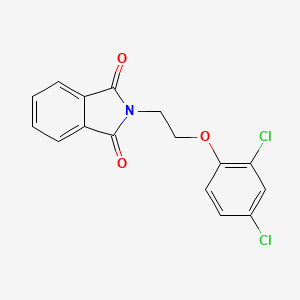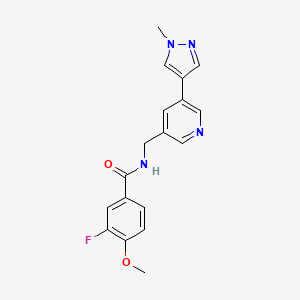
(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H28N6O5 and its molecular weight is 492.536. The purity is usually 95%.
BenchChem offers high-quality (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity : A study by Chłoń-Rzepa et al. (2004) synthesized and tested derivatives of a similar compound for cardiovascular activities. They found that certain compounds displayed strong prophylactic antiarrhythmic activity and hypotensive activity, indicating potential applications in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Polyurethane Synthesis : In a study by Pardini and Amalvy (2008), a related polyurethane (PU) polymer was synthesized, which is potentially useful in various industrial applications. They demonstrated the incorporation of different chemical groups into the polymer, affecting its properties and applications (Pardini & Amalvy, 2008).
Synthesis and Biological Activity : Kim et al. (2004) designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione from corresponding pyridines and purines, which were evaluated for hypoglycemic and hypolipidemic activity. This research highlights the potential of such compounds in treating metabolic disorders (Kim et al., 2004).
Polymerization Studies : Mallakpour and Rafiee (2007) conducted a study on the polymerization of similar compounds. They developed a method for preparing soluble poly(urea-urethane)s containing heterocyclic and chromophoric moieties, indicating applications in materials science (Mallakpour & Rafiee, 2007).
Natural Product Synthesis : A study by Ma et al. (2007) isolated new bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. These compounds are of interest in natural product chemistry and potential drug discovery (Ma et al., 2007).
Structural Characterization : Andrade et al. (2015) worked on the structural characterization of 1,4-diazepines related to curcumin. Their study contributes to the understanding of the chemical structure and potential applications of such compounds (Andrade et al., 2015).
Aromatase Inhibitors : Hartmann and Batzl (1986) synthesized and evaluated 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis, highlighting their potential in breast cancer treatment (Hartmann & Batzl, 1986).
Fungicidal Activity : Guihua et al. (2014) synthesized β-methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety and evaluated their fungicidal activity, suggesting potential agricultural applications (Guihua, Chu, Chen, & Yang, 2014).
Fluorescence Properties : Rangnekar and Rajadhyaksha (1987) studied the synthesis and fluorescence properties of phthalimid-3-yl and-4-yl aminoethylenes and pyrroloquinolines, indicating potential applications in material sciences (Rangnekar & Rajadhyaksha, 1987).
Extracellular Oxygenase Study : Gold et al. (1984) purified and characterized an extracellular H2O2-requiring diarylpropane oxygenase from the white rot fungus Phanerochaete chrysosporium. This study contributes to the understanding of enzyme catalysis and potential biotechnological applications (Gold, Kuwahara, Chiu, & Glenn, 1984).
Analgesic Activity : Zygmunt et al. (2015) explored the analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, uncovering their potential in pain management (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
NLO Activities : Kiven et al. (2023) conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for their nonlinear optical (NLO) activities using density functional theory, revealing potential applications in optoelectronics (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Cytotoxic and Anti-bacterial Studies : El Rayes et al. (2022) synthesized novel Phthalazinedione-based derivatives and evaluated their cytotoxic and anti-bacterial properties, indicating potential applications in medicine (El Rayes, El Enany, Ali, Ibrahim, & Nafie, 2022).
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O5/c1-15-7-5-6-8-20(15)36-14-18(32)13-31-21-22(30(3)25(34)27-23(21)33)26-24(31)29-28-16(2)17-9-11-19(35-4)12-10-17/h5-12,18,32H,13-14H2,1-4H3,(H,26,29)(H,27,33,34)/b28-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDRJBHOSUEBV-LQKURTRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(\C)/C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2483562.png)
methanone](/img/structure/B2483563.png)


![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2483566.png)
![3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2483568.png)
![N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2483570.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)
![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)

![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)
![N-Cyclohexyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)